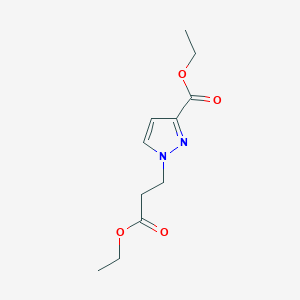

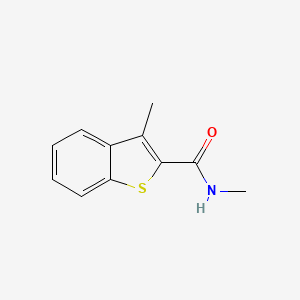

ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, also known as EEP or Ethyl 3-ethoxyacetyl-1H-pyrazole-3-carboxylate, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. This compound belongs to the pyrazole class of chemicals and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate and its derivatives have been extensively used in synthetic chemistry. Studies have demonstrated various methods of synthesis and chemical reactions involving this compound:

Selective Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, has been shown to react with substituted hydrazines in different solvents, leading to the selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles (Mikhed’kina et al., 2009).

Synthesis Under Ultrasound Irradiation : A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure to the compound , has been synthesized using ultrasound irradiation. This method significantly reduced reaction times and achieved high regioselectivity (Machado et al., 2011).

Formation of Pyrazolo[3,4-b]pyridines : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, structurally related to the compound of interest, has been used for the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These findings highlight the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds (Lebedˈ et al., 2012).

Synthesis of Isoxazole and Pyrazole Derivatives : Ethyl β-oxo thionoesters have been utilized to yield 3-ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles, demonstrating the chemical reactivity of ethoxy substituted compounds in forming various heterocyclic structures (OhtaTetsuo et al., 2000).

Cross-Coupling Reactions for Pyrazole Synthesis : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to the compound of interest, have been employed in Sonogashira-type cross-coupling reactions. These reactions facilitated the synthesis of various condensed pyrazoles, highlighting the reactivity and utility of ethyl pyrazole-4-carboxylates in complex organic syntheses (Arbačiauskienė et al., 2011).

Regioselective Cyclocondensation : Ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, structurally related to the compound , have shown regioselective reactions with thiazolylhydrazines. These findings are significant for the understanding of regioselectivity in the synthesis of pyrazole derivatives (Pryadeina et al., 2008).

Synthesis of 1-Aryl Pyrazole Carboxylates : A two-step synthesis method has been developed for N-aryl 4-[(ethoxycarbonyl)oxy]-1H-pyrazole-3-carboxylates starting from commercially available ethyl 4-chloroacetoacetate and aromatic amines. This method highlights the synthetic versatility of pyrazole derivatives (Korneev et al., 2013).

Auxin Activities and Antiblastic Properties : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, structurally related to the compound of interest, has been synthesized and evaluated for its auxin activities and antiblastic properties to wheat gemma (Yue et al., 2010).

Eigenschaften

IUPAC Name |

ethyl 1-(3-ethoxy-3-oxopropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-3-16-10(14)6-8-13-7-5-9(12-13)11(15)17-4-2/h5,7H,3-4,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNONPHBZNHYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CC(=N1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(2,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2715992.png)

![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)

![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)

![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)

![(Z)-1-benzyl-3-(((4-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2716015.png)